molecular formula C26H27N3O4S B3006391 N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898413-98-4

N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B3006391
CAS RN: 898413-98-4
M. Wt: 477.58
InChI Key: BIUGKHVIYPXVQF-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as DTQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DTQ belongs to the class of oxalamide derivatives, which have been shown to possess a wide range of biological activities. In

Scientific Research Applications

Synthesis and Anticancer Potential

  • One-Pot Three-Component Synthesis of Novel Compounds : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar in framework to the queried compound, have been synthesized using a one-pot method. These compounds demonstrated moderate to high antitumor activities against several human cancer cell lines, suggesting potential as anticancer agents (Fang et al., 2016).

Chemical Synthesis and Applications

  • Autoxidative Synthesis of Tetrahydroisoquinolin-1-one : A process involving the treatment of N-benzyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with sodium hydride leads to the formation of N-benzyl 1,2,3,4-tetrahydroisoquinolin-1-one, showcasing a method for synthesizing complex quinoline structures (Bois-choussy et al., 2001).
  • Copper-Catalyzed Coupling Reactions : A compound similar in structure, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, has been found effective as a ligand in copper-catalyzed coupling reactions of aryl halides with alkynes, leading to the formation of internal alkynes (Chen et al., 2023).

Transformation and Reactivity Studies

  • Transformation of Tetrahydroquinoline Derivatives : The study of cyclisation reactions of N-(1,1-dimethylpropargyl) anilines to produce various substituted tetrahydroquinolines reveals insights into the reactivity of these compounds (Williamson & Ward, 2005).
  • Soil Transformation of Related Herbicides : Research on the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil, a compound structurally similar to the queried molecule, shows significant chemical change in soil influenced by temperature and soil type (Yih et al., 1970).

Crystal Structure Analysis

  • X-Ray Diffraction Analysis : The crystal structure of a related compound, N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined, providing valuable information on the molecular arrangement and potential for intermolecular interactions (Hirano et al., 2004).

Luminescent Material Design

  • Aggregation-Induced Emission Properties : Research into heteroleptic cationic Ir(III) complexes shows fluorescence–phosphorescence dual-emission and mechanoluminescence, relevant for the design of smart luminescent materials. This suggests potential applications for compounds with similar frameworks in data security protection (Song et al., 2016).

Organic Synthesis and Drug Design

  • Synthesis of Quinazolinones : A study on the synthesis of novel 2-carboxanilido-3-arylquinazolin-4-ones from N1-(2-carboxyphenyl)-N2-(aryl)oxalamides highlights a simple and efficient approach for producing quinazolinone derivatives, which are structurally related to the queried compound (Mamedov et al., 2019).

Antitumor Activity and Molecular Docking

  • Synthesis and Evaluation of Quinazolinone Analogues : The synthesis of 3-benzyl-substituted-4(3H)-quinazolinones and their evaluation for antitumor activity showcases the potential of similar compounds in medicinal chemistry (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-17-9-13-22(14-10-17)34(32,33)29-15-5-7-20-11-12-21(16-24(20)29)27-25(30)26(31)28-23-8-4-6-18(2)19(23)3/h4,6,8-14,16H,5,7,15H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUGKHVIYPXVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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